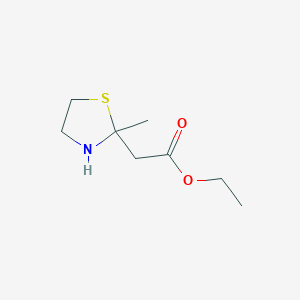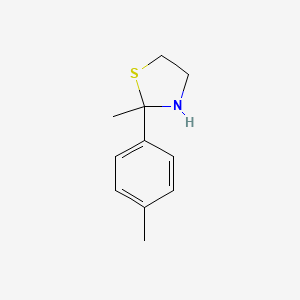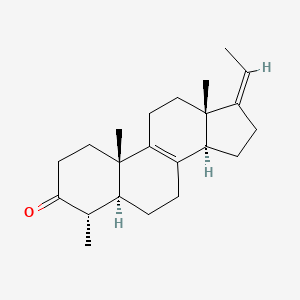![molecular formula C23H20N6O B14759871 [4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone is a complex organic compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluorenyl group, a piperazine ring, and a triazolopyridine moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Vorbereitungsmethoden
The synthesis of [4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone typically involves multiple steps, starting with the preparation of the fluorenyl and piperazine intermediates. These intermediates are then coupled with the triazolopyridine moiety under specific reaction conditions. The synthetic route often includes:
Formation of the fluorenyl intermediate: This step involves the reaction of fluorene with appropriate reagents to introduce functional groups that facilitate further reactions.
Synthesis of the piperazine intermediate: Piperazine is reacted with various reagents to introduce the desired substituents.
Coupling reaction: The fluorenyl and piperazine intermediates are coupled with the triazolopyridine moiety using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the fluorenyl, piperazine, or triazolopyridine moieties.
Wissenschaftliche Forschungsanwendungen
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of falcipain 2, a cysteine protease of Plasmodium falciparum, making it a candidate for antimalarial drug development.
Biological Studies: It is used in the study of protein-ligand interactions and molecular dynamics simulations to understand its binding affinity and specificity.
Chemical Research: The compound serves as a model molecule for studying complex organic reactions and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of [4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an inhibitor of falcipain 2, the compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the parasite’s ability to degrade hemoglobin . This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone include:
- [4-(9H-fluoren-9-yl)piperazin-1-yl]-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-ylmethanone
- 1-Phenyl-4-(9H-xanthene-9-carbonyl)piperazine
These compounds share structural similarities but differ in their substituents and specific functional groups, which can lead to variations in their chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C23H20N6O |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone |
InChI |
InChI=1S/C23H20N6O/c30-23(29-20-10-5-11-24-22(20)25-26-29)28-14-12-27(13-15-28)21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-11,21H,12-15H2 |
InChI-Schlüssel |
FZFRAGWORHDDSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=C(N=CC=C6)N=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


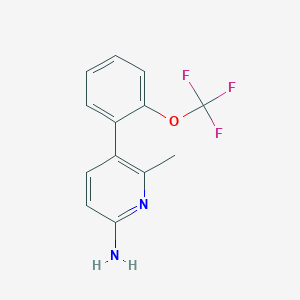
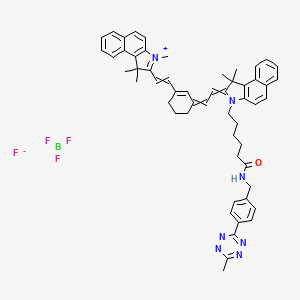
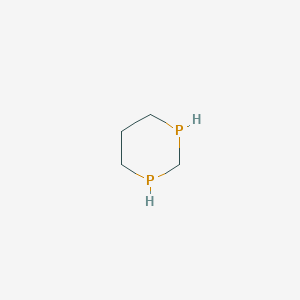
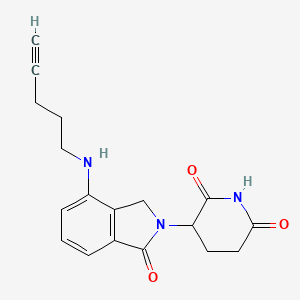
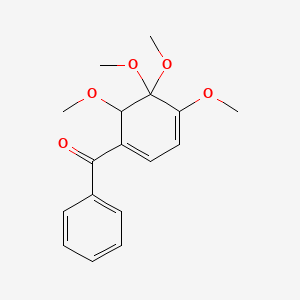
![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)

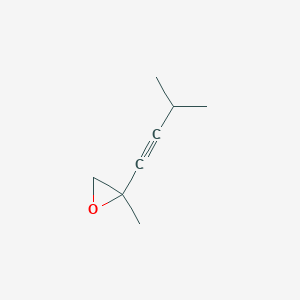
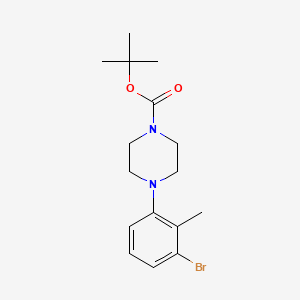
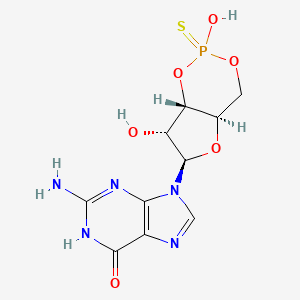
![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)
